N-[4-(1H-Benzimidazol-2-yl)phenyl]-2H-triazole-4-carboxamide
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Description
“N-[4-(1H-Benzimidazol-2-yl)phenyl]-2H-triazole-4-carboxamide” is a chemical compound that belongs to the benzimidazole family . The benzimidazole nucleus is an important pharmacophore in drug discovery, being a good bioisostere of naturally occurring nucleotides . This heterocycle may represent a type of privileged substructure which can interact with proteins and enzymes .
Synthesis Analysis
The synthesis of benzimidazole derivatives often starts with benzene derivatives with nitrogen-containing functionality ortho to each other . For instance, o-phenylenediamine reacts readily with aromatic carboxylic acids in the presence of a strong dehydrating agent, polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester, to give 2-aryl benzimidazoles in high yield . The reaction probably proceeds via a mechanism illustrated in the literature .Molecular Structure Analysis
The molecular structure of benzimidazole derivatives can be confirmed by spectroscopic techniques including FTIR, 1H NMR, 13C NMR, and single crystal X-ray diffraction . For instance, the IR spectrum of a similar compound showed absorption bands at 3223 (N–H), 3040 (C–H arom), 2956 (C–H aliph), 1731 (C=O), 1640 (C=C arom), 1186 (C=N), and 649 (C–S) .Chemical Reactions Analysis
In the 1H NMR spectrum of a similar compound, nine aromatic protons appeared as a multiplet in the range of δ 7.23–7.84 ppm, the thiazole 5-H proton resonated at δ 7.51 ppm, the singlet at δ 8.12 ppm was assigned to the PhCH=N proton, and the NH proton signal was a singlet at δ 12.98 ppm .Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives can be determined using various techniques. For instance, the melting point of a similar compound was found to be 238-239 0C . The IR (KBr) Vmax (cm-1) was found to be 3279 (N-H stretch) 2870 .Mechanism of Action
The benzimidazole nucleus is known to interact with proteins and enzymes, making it a valuable scaffold in medicinal chemistry . Benzimidazole derivatives have a multitude of interesting pharmacological activity, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity .
Future Directions
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-2H-triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N6O/c23-16(14-9-17-22-21-14)18-11-7-5-10(6-8-11)15-19-12-3-1-2-4-13(12)20-15/h1-9H,(H,18,23)(H,19,20)(H,17,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLMFYKNVEKVZPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)C4=NNN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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